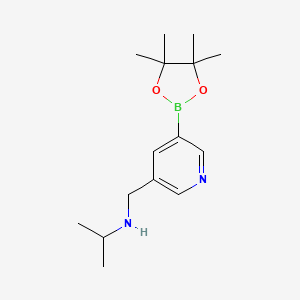

N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-2-amine

描述

N-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-2-amine is a boronic ester-containing pyridine derivative characterized by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position of the pyridine ring and a methylene-linked propan-2-amine substituent at the 3-position. This structure renders the compound highly valuable in Suzuki-Miyaura cross-coupling reactions, where the boronic ester acts as a key coupling partner for synthesizing biaryl or heteroaryl structures . The propan-2-amine moiety may enhance solubility in polar solvents and enable hydrogen-bonding interactions in biological or catalytic contexts .

属性

IUPAC Name |

N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BN2O2/c1-11(2)18-9-12-7-13(10-17-8-12)16-19-14(3,4)15(5,6)20-16/h7-8,10-11,18H,9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEFZQPCDJEEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30725476 | |

| Record name | N-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919347-30-1 | |

| Record name | N-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Compounds with similar structures are often used in organic synthesis as reagents and catalysts.

Mode of Action

Compounds with similar structures, such as boronic acids and their derivatives, are known to interact with their targets through a process called borylation. This process involves the addition of a boron atom to the target molecule, which can significantly alter its chemical properties and reactivity.

Biochemical Pathways

The borylation process, which this compound may facilitate, is a key step in various organic synthesis reactions. These reactions can lead to the production of a wide range of organic compounds, affecting multiple biochemical pathways.

Pharmacokinetics

Given its chemical structure, it is likely to be soluble in organic solvents. Its bioavailability, metabolism, and excretion would depend on various factors, including its formulation, route of administration, and the individual’s metabolic rate.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. As a potential borylation agent, it could alter the chemical properties and reactivity of target molecules, leading to various downstream effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the presence of other reagents, temperature, and pH. Moreover, it should be stored under inert gas and avoid light and air.

生物活性

N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-2-amine is a compound of interest due to its potential biological activities. It features a boron-containing moiety that is known to enhance the pharmacological properties of various drugs. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Properties:

- Molecular Formula: C_{15}H_{22}BNO_2

- Molar Mass: 263.25 g/mol

- CAS Number: 43811068

The biological activity of this compound is largely attributed to its interaction with various biochemical pathways:

- Inhibition of Enzymes:

- Cell Proliferation:

Anticancer Activity

Recent studies have focused on the anticancer properties of similar compounds. For example:

- A related compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while exhibiting a 19-fold lesser effect on non-cancerous cells (MCF10A), indicating a selective targeting mechanism .

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| A | MDA-MB-231 | 0.126 | 19 |

| B | MCF10A | > 10 | - |

Pharmacokinetics

Pharmacokinetic studies suggest favorable profiles for compounds with similar structures:

- Oral bioavailability was reported at approximately 31.8% for a related compound after administration .

Key Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Clearance | 82.7 mL/h/kg |

| Oral Bioavailability | 31.8% |

| Maximum Tolerated Dose | 2000 mg/kg |

Toxicity Profile

The toxicity profile of this compound has been evaluated in various studies:

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds containing boron moieties, such as N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-2-amine, exhibit significant anticancer properties. The boron atom can participate in various biochemical interactions that may disrupt cancer cell proliferation. For instance:

- Mechanism of Action : The presence of the pyridine ring enhances the compound's ability to interact with biological targets involved in cancer pathways.

Case Study : A study demonstrated that similar boron-containing compounds inhibited the growth of breast cancer cells by inducing apoptosis through the activation of specific signaling pathways .

Organic Synthesis

2.1 Borylation Reactions

This compound is useful in organic synthesis as a borylation agent. Borylation is a key reaction in organic chemistry that introduces boron into organic molecules, facilitating further transformations.

| Reaction Type | Description |

|---|---|

| C-H Borylation | Enables the functionalization of C-H bonds in aromatic compounds using palladium catalysts. |

| Hydroboration | Converts alkenes and alkynes into organoboranes, which can be further transformed into alcohols or other functional groups. |

Example Reaction : The compound can be used to borylate alkylbenzenes under palladium catalysis to form pinacol boronate esters .

Materials Science

3.1 Polymer Chemistry

The incorporation of boron-containing compounds like this compound into polymer matrices has been explored for creating advanced materials with enhanced properties.

Applications Include :

- Thermal Stability : Boron enhances the thermal stability of polymers.

- Flame Retardancy : Polymers modified with boron exhibit improved flame-retardant properties.

Analytical Chemistry

4.1 Sensing Applications

Boronic acids and their derivatives are known for their ability to form reversible covalent bonds with diols and sugars. This property can be exploited in sensor development.

相似化合物的比较

Substituent Position and Functional Group Variations

The following compounds share the pyridine-boronic ester core but differ in substituent positions and functional groups:

Non-Pyridine Boronic Ester Analogues

Benzene-Based Boronic Esters

N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine

- Core Structure: Benzene ring with boronic ester at 3-position and bulky tert-amine substituent at 4-position.

- Key Differences: Aromatic system (benzene vs. pyridine) alters electronic properties; chlorine substituent increases electrophilicity. Such compounds are less commonly used in cross-coupling but may serve as intermediates in medicinal chemistry .

常见问题

Q. Table 1. Key Spectral Signatures for Structural Validation

| Technique | Key Peaks/Parameters | Purpose |

|---|---|---|

| -NMR | δ ~30 ppm (boronate ester) | Confirm Bpin integrity |

| -NMR | δ 1.3 ppm (24H, C(CH)) | Validate dioxaborolane methyl groups |

| FT-IR | 1350–1310 cm (B-O) | Detect boronate functional group |

Q. Table 2. Optimized Suzuki-Miyaura Coupling Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst | Pd(OAc) (2 mol%) | Minimizes homocoupling |

| Ligand | XPhos (4 mol%) | Reduces steric hindrance |

| Solvent | Toluene:EtOH (4:1) | Balances solubility/reactivity |

| Base | KCO | Mild, prevents hydrolysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。